molecular formula C27H33Cl2N3O B8480687 1-Piperidineacetamide,4-(phenylmethyl)-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride

1-Piperidineacetamide,4-(phenylmethyl)-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride

Cat. No. B8480687
M. Wt: 486.5 g/mol
InChI Key: DXFVSBTZNSHYJG-UHFFFAOYSA-N
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Patent
US07435744B2

Procedure details

The title compound is prepared from N-(4-amino-phenyl)-2-(4-benzyl-piperidin-1-yl)-acetamide dihydrochloride (Example 174) and benzaldehyde according to the method described in Example 177. Melting Point: 147° C. (dec.) (diethylether-ethyl acetate)
Name
N-(4-amino-phenyl)-2-(4-benzyl-piperidin-1-yl)-acetamide dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethylether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:26])[CH2:12][N:13]2[CH2:18][CH2:17][CH:16]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1.[CH:27](=O)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(OCC)C.C(OCC)(=O)C>[ClH:1].[ClH:1].[CH2:27]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:26])[CH2:12][N:13]2[CH2:18][CH2:17][CH:16]([CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1 |f:0.1.2,4.5,6.7.8|

Inputs

Step One
Name
N-(4-amino-phenyl)-2-(4-benzyl-piperidin-1-yl)-acetamide dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1=CC=C(C=C1)NC(CN1CCC(CC1)CC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
diethylether ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)NC1=CC=C(C=C1)NC(CN1CCC(CC1)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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